2-Pentenenitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-pentenenitrile can be achieved through various methods. A notable approach involves the condensation reaction of carbonyl compounds with C,N-bis(trimethylsilyl)ketenimine in the presence of Lewis acid, leading to the formation of 2-substituted 2-alkenenitriles (Matsuda, Okada, & Izumi, 1983). Additionally, nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile has been studied, showcasing the role of catalysts in achieving desired product specificity (Bini, Houben, Pidko, Müller, & Vogt, 2010).
Molecular Structure Analysis
The structure of 2-pentenenitrile and its derivatives has been a subject of study to understand its reactivity and properties better. Advanced spectroscopy and computational methods have been employed to elucidate the molecular structure and the nature of its interactions in various complexes (Góra, Sokalski, Leszczynski, & Pett, 2005).
Chemical Reactions and Properties
2-Pentenenitrile undergoes various chemical reactions, including hydrogenation and isomerization. The hydrogenation of cis-2-pentenenitrile over Ni/alumina has been studied, highlighting the selective poisoning technique to identify active sites for hydrogenation and isomerization (Canning, Jackson, & Mitchell, 2006). This provides insights into the catalytic processes involved and the influence of catalysts on the reaction pathways.
Physical Properties Analysis
The physical properties of 2-pentenenitrile, including its boiling point, melting point, and solubility, are crucial for its application in industrial processes. These properties are determined by its molecular structure and intermolecular forces. Studies focusing on the synthesis and properties of related compounds provide a comparative analysis, aiding in understanding 2-pentenenitrile's physical characteristics (Goel, Singh, & Mehrotra, 1979).
Chemical Properties Analysis
The chemical properties of 2-pentenenitrile, including reactivity towards different reagents and conditions, are essential for its functional applications. The compound's interaction with various catalysts and its behavior under different chemical reactions highlight its versatility and potential for synthesis of complex molecules (Ewing, Hudson, Webster, & Wells, 1972).
Scientific Research Applications
Vestibular Toxicity : cis-2-Pentenenitrile, used in nylon synthesis, is found to cause permanent behavioral deficits and vestibular toxicity in rodents. Its toxicity seems to involve CYP-mediated bioactivation (Saldaña-Ruíz et al., 2012).
Hydrogenation and Isomerisation on Ni/Al2O3 : cis-2-Pentenenitrile undergoes hydrogenation and isomerisation over Ni/alumina, revealing insights into selective poisoning and the distinct roles of metal and support sites in catalysis (Canning, Jackson, & Mitchell, 2006).
Role of Carbon Deposits in Hydrogenation : Studies on the hydrogenation of pentenes and pentenenitriles over Al2O3-supported Ni and Pd catalysts show the impact of hydrocarbonaceous residues on reactions, highlighting the dynamic nature of heterogeneous catalysts (McGregor & Gladden, 2008).
Bonding on Ge(100)-2x1 Surface : Research on the bonding of the nitrile functional group of 2-Pentenenitrile on Ge(100)-2x1 surfaces provides insights into selectivity and competition in surface chemistry (Filler, Mui, Musgrave, & Bent, 2003).
Carbon Laydown Impact on Catalytic Selectivity : Studies on hydrocarbonaceous material deposition during pentenenitrile hydrogenation over Ni/Al2O3 and Ni/SiO2 catalysts shed light on the significant impact of carbon laydown on catalytic activity and selectivity (McGregor et al., 2010).
Nitrile-Induced Behavioral Abnormalities : Exposure to 2-pentenenitrile can induce behavioral abnormalities in mice, implicating serotonin and dopamine systems in these effects (Tanii, Hayashi, & Hashimoto, 1989).
Nickel-Catalyzed Equilibrium Reaction : A study on the equilibrium reaction of 3-pentenenitrile in a Ni(0), P-ligand, and anhydrous ZnCl2 system reveals the influence of reaction temperatures and different ligands (Dong et al., 2012).
Enantioselective Biotransformations : Rhodococcus sp. AJ270 cells catalyze the hydrolysis of racemic 2-aryl-4-pentenenitriles, demonstrating applications in enantioselective biotransformations (Wang & Zhao, 2002).
C−CN Bond Cleavage in 2-Methyl-3-butenenitrile : The study explores the isomerization of 2-methyl-3-butenenitrile and C−CN bond cleavage, providing insights into nickel catalysis and complex formation (Acosta-Ramírez et al., 2008).
Atmospheric Reactivity with OH Radicals and Cl Atoms : Research on the atmospheric reactivity of 3-pentenenitrile with OH radicals and Cl atoms contributes to understanding atmospheric chemistry and pollutant dynamics (Colomer et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(E)-pent-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHMJZRKAFTGE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 2-PENTENENITRILE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |
Record name | 2-PENTENENITRILE | |
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Record name | 2-Pentenenitrile, (2E)- | |
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Boiling Point |
234 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-PENTENENITRILE | |
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Flash Point |
73.8 °F (NTP, 1992) | |
Record name | 2-PENTENENITRILE | |
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Solubility |
5 to 10 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-PENTENENITRILE | |
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Density |
0.82 at 39 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-PENTENENITRILE | |
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Vapor Pressure |
6 mmHg at 77 °F ; 110 mmHg at 122 °F; 134 mmHg at 158 °F (NTP, 1992) | |
Record name | 2-PENTENENITRILE | |
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Product Name |
2-Pentenenitrile | |
CAS RN |
13284-42-9, 26294-98-4 | |
Record name | 2-PENTENENITRILE | |
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Record name | (2E)-2-Pentenenitrile | |
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Record name | 2-Pentenenitrile | |
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Record name | 2-Pentenenitrile, (2E)- | |
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Record name | 2-Pentenenitrile, (2E)- | |
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Record name | Pent-2-enenitrile | |
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Record name | (E)-pent-2-enenitrile | |
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Record name | 2-PENTENENITRILE, (2E)- | |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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